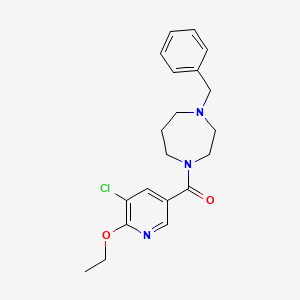
(4-Benzyl-1,4-diazepan-1-yl)-(5-chloro-6-ethoxypyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzyl-1,4-diazepan-1-yl)-(5-chloro-6-ethoxypyridin-3-yl)methanone is a complex organic compound that features a diazepane ring substituted with a benzyl group and a pyridine ring substituted with a chloro and ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzyl-1,4-diazepan-1-yl)-(5-chloro-6-ethoxypyridin-3-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the 1,4-diazepane ring, which is then benzylated. The pyridine ring is separately synthesized and functionalized with chloro and ethoxy groups. Finally, the two moieties are coupled through a methanone linkage under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation products include benzaldehyde and benzoic acid derivatives.
- Reduction products include alcohol derivatives of the original compound.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of (4-Benzyl-1,4-diazepan-1-yl)-(5-chloro-6-ethoxypyridin-3-yl)methanone involves its interaction with specific molecular targets. The diazepane ring may interact with neurotransmitter receptors, while the pyridine ring could modulate enzyme activity. The compound’s overall effect is likely due to a combination of these interactions, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
(4-Benzyl-1,4-diazepan-1-yl)-(5-chloro-6-methoxypyridin-3-yl)methanone: Similar structure but with a methoxy group instead of an ethoxy group.
(4-Benzyl-1,4-diazepan-1-yl)-(5-chloro-6-ethoxypyridin-2-yl)methanone: Similar structure but with the pyridine ring substituted at a different position.
Uniqueness: (4-Benzyl-1,4-diazepan-1-yl)-(5-chloro-6-ethoxypyridin-3-yl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of a diazepane ring with a substituted pyridine ring provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
(4-benzyl-1,4-diazepan-1-yl)-(5-chloro-6-ethoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-2-26-19-18(21)13-17(14-22-19)20(25)24-10-6-9-23(11-12-24)15-16-7-4-3-5-8-16/h3-5,7-8,13-14H,2,6,9-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOAWQQTGCNLHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)C(=O)N2CCCN(CC2)CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














